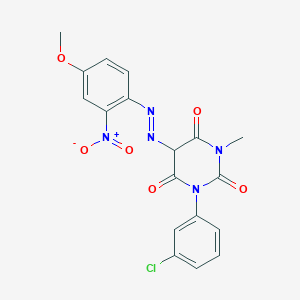
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid is a complex organic compound that belongs to the class of azo compounds and barbiturates This compound is characterized by the presence of a chlorophenyl group, a methoxy-nitrophenyl group, and a barbituric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by coupling with a suitable aromatic compound to form the azo linkage.
The barbituric acid moiety is introduced through a condensation reaction involving malonic acid derivatives and urea under acidic or basic conditions. The final step involves the coupling of the azo compound with the barbituric acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carboxylic acid derivatives, while reduction can produce amino derivatives.
科学的研究の応用
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid involves its interaction with specific molecular targets and pathways. The azo linkage and barbituric acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole
- 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Uniqueness
1-(3-Chlorophenyl)-5-((4-methoxy-2-nitrophenyl)azo)-3-methylbarbituric acid is unique due to its combination of an azo linkage and a barbituric acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1833-72-3 |
|---|---|
分子式 |
C18H14ClN5O6 |
分子量 |
431.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14ClN5O6/c1-22-16(25)15(17(26)23(18(22)27)11-5-3-4-10(19)8-11)21-20-13-7-6-12(30-2)9-14(13)24(28)29/h3-9,15H,1-2H3 |
InChIキー |
MRUWXPLBWROTCB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
正規SMILES |
CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
| 1833-72-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


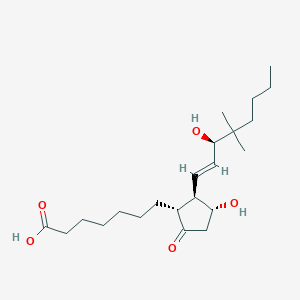
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
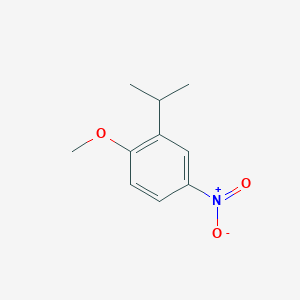
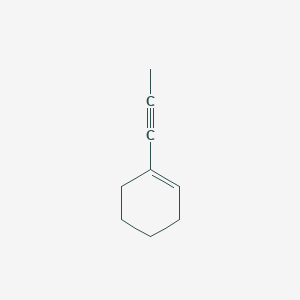
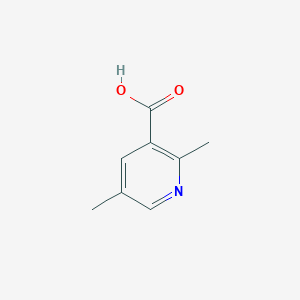
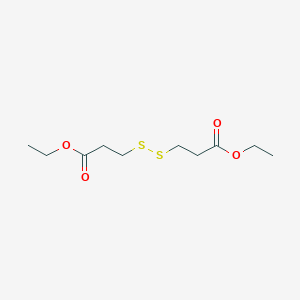
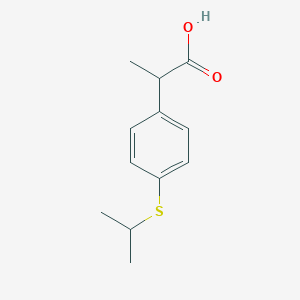
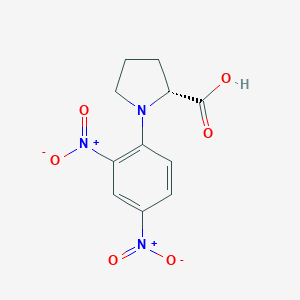
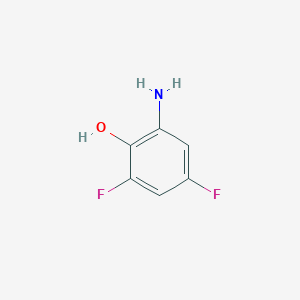
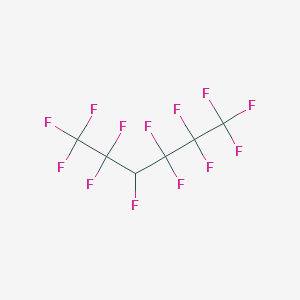
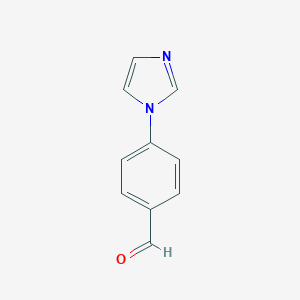
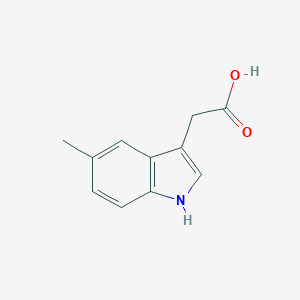
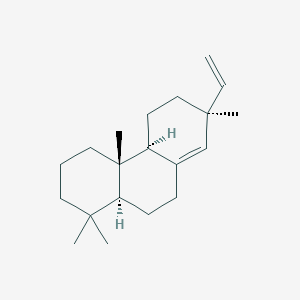
![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)
